molecular formula C7H7ClOS B1620741 1-[4-(Chloromethyl)-2-thienyl]ethanone CAS No. 33148-79-7

1-[4-(Chloromethyl)-2-thienyl]ethanone

Cat. No. B1620741
CAS RN: 33148-79-7
M. Wt: 174.65 g/mol
InChI Key: NCDGDGCGEPGKBS-UHFFFAOYSA-N
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Description

“1-[4-(Chloromethyl)-2-thienyl]ethanone” is a unique chemical compound with the empirical formula C7H7ClOS . It has a molecular weight of 174.65 . This compound is typically in solid form .


Molecular Structure Analysis

The SMILES string of “1-[4-(Chloromethyl)-2-thienyl]ethanone” is CC(=O)c1cc(CCl)cs1 . The InChI is 1S/C7H7ClOS/c1-5(9)7-2-6(3-8)4-10-7/h2,4H,3H2,1H3 . The InChI key is NCDGDGCGEPGKBS-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

“1-[4-(Chloromethyl)-2-thienyl]ethanone” is a solid at room temperature . It has a molecular weight of 174.65 . The compound’s density is 1.264 g/cm³ .

Safety And Hazards

This compound is classified under the GHS07 hazard class and has the signal word "Warning" . It’s also classified as Acute Tox. 4 Oral . Please refer to the MSDS for more detailed safety information .

properties

IUPAC Name

1-[4-(chloromethyl)thiophen-2-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClOS/c1-5(9)7-2-6(3-8)4-10-7/h2,4H,3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCDGDGCGEPGKBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CS1)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10362848
Record name ST060291
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10362848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[4-(Chloromethyl)-2-thienyl]ethanone

CAS RN

33148-79-7
Record name ST060291
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10362848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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